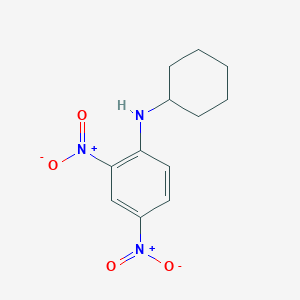

N-cyclohexyl-2,4-dinitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h6-9,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNCMUWOBHOSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323445 | |

| Record name | N-cyclohexyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52790-66-6 | |

| Record name | NSC404031 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-cyclohexyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis of N Cyclohexyl 2,4 Dinitroaniline

Spectroscopic Studies for Conformation in Solution

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a potent analytical technique employed to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of N-cyclohexyl-2,4-dinitroaniline reveals characteristic vibrational frequencies that correspond to its distinct structural components: the secondary amine (N-H) group, the cyclohexyl ring, the dinitrophenyl system, and the nitro (NO₂) groups. Analysis of these spectral features provides definitive confirmation of the compound's molecular architecture.

The vibrational spectrum of this compound can be interpreted by assigning observed absorption bands to specific molecular vibrations. These assignments are typically based on established group frequency regions and comparisons with structurally related molecules, such as other N-substituted dinitroanilines. nih.govresearchgate.net

Key vibrational modes identified in the FT-IR spectrum include:

N-H Group Vibrations: The secondary amine group gives rise to a characteristic N-H stretching vibration, which is typically observed in the region of 3300-3500 cm⁻¹. nih.gov This band is often sharp and of medium intensity. An in-plane N-H bending vibration can also be identified, usually occurring in the 1650-1550 cm⁻¹ range.

Cyclohexyl Group Vibrations: The presence of the cyclohexyl substituent is confirmed by C-H stretching vibrations. The asymmetric and symmetric stretching modes of the CH₂ groups in the ring appear just below 3000 cm⁻¹. Specifically, they are found in the 2935-2920 cm⁻¹ and 2860-2850 cm⁻¹ regions, respectively. CH₂ scissoring (bending) vibrations are also characteristic and typically appear around 1450 cm⁻¹.

Aromatic Ring Vibrations: The dinitrophenyl ring exhibits several characteristic vibrations. Aromatic C-H stretching bands are expected to appear at wavenumbers above 3000 cm⁻¹, generally in the 3000-3100 cm⁻¹ range. mdpi.com Carbon-carbon (C=C) stretching vibrations within the aromatic ring produce a series of bands in the 1600-1400 cm⁻¹ region.

Nitro Group Vibrations: The two nitro (NO₂) groups are strong absorbers in the infrared spectrum and provide some of the most unambiguous evidence for the structure. They are characterized by two distinct, strong stretching vibrations: the asymmetric stretching (ν_as_(NO₂)) band, which typically appears between 1550 cm⁻¹ and 1500 cm⁻¹, and the symmetric stretching (ν_s_(NO₂)) band, found in the 1360 cm⁻¹ to 1300 cm⁻¹ range. The exact positions of these bands are sensitive to the electronic environment of the aromatic ring.

C-N Stretching Vibrations: The stretching vibration of the carbon-nitrogen bond (Ar-N) connecting the dinitrophenyl ring to the secondary amine is expected in the 1350-1200 cm⁻¹ region. nih.gov

The table below summarizes the principal infrared absorption bands and their corresponding vibrational assignments for this compound, based on characteristic functional group frequencies.

| Vibrational Frequency Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3350 - 3310 | N-H Stretching | Secondary Amine |

| 3100 - 3000 | C-H Stretching | Aromatic Ring |

| 2935 - 2920 | Asymmetric CH₂ Stretching | Cyclohexyl Ring |

| 2860 - 2850 | Symmetric CH₂ Stretching | Cyclohexyl Ring |

| 1620 - 1580 | N-H Bending | Secondary Amine |

| 1600 - 1475 | C=C Stretching | Aromatic Ring |

| 1550 - 1500 | Asymmetric NO₂ Stretching | Nitro Group |

| ~1450 | CH₂ Scissoring | Cyclohexyl Ring |

| 1360 - 1300 | Symmetric NO₂ Stretching | Nitro Group |

| 1350 - 1200 | C-N Stretching | Aryl-Amine |

Theoretical and Computational Chemistry Studies on N Cyclohexyl 2,4 Dinitroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) has become a important tool for predicting the electronic structure and geometry of molecules. Through DFT calculations, researchers can gain insights into the fundamental properties of N-cyclohexyl-2,4-dinitroaniline.

The first step in the computational analysis involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this process considers the various possible conformations of the cyclohexyl ring (such as chair and boat forms) and the orientation of the dinitroaniline group. The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Understanding the conformational landscape is crucial as it directly influences the molecule's electronic and optical properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It primarily involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and its ability to participate in electronic transitions.

For this compound, the HOMO is typically localized on the electron-rich dinitroaniline moiety, while the LUMO is distributed over the electron-accepting nitro groups. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is relevant for its potential use in optical materials. DFT calculations provide precise values for these orbital energies and the resulting energy gap.

Table 1: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: The specific energy values would be obtained from detailed DFT calculations and can vary depending on the level of theory and basis set used.

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density within a molecule. uni-muenchen.deq-chem.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-muenchen.deq-chem.com This analysis is particularly useful for understanding hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty or partially filled antibonding orbital.

Non-Linear Optical (NLO) Properties Investigations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in optoelectronics and photonics. Theoretical calculations are instrumental in predicting and understanding the NLO properties of molecules like this compound.

Theoretical studies aim to establish clear relationships between the molecular structure of this compound and its NLO response. nih.gov The presence of strong electron-donating (the cyclohexylamino group) and electron-withdrawing (the two nitro groups) moieties connected by a π-conjugated system is a classic design strategy for enhancing NLO properties.

Computational analyses can systematically explore how modifications to the molecular structure, such as changing the substituent groups or altering the conjugation length, would affect the hyperpolarizability. This predictive capability is invaluable for the rational design of new NLO materials with optimized performance. The insights gained from these theoretical investigations guide experimental efforts towards synthesizing molecules with superior NLO characteristics.

Table 2: Calculated NLO Properties of this compound

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Value |

| Mean Polarizability (α) | Value |

| First Hyperpolarizability (β) | Value |

Note: The specific values are dependent on the computational method and basis set employed in the calculation.

Molecular Dynamics and Computational Simulation Studies

While comprehensive molecular dynamics simulations for this compound are not extensively documented in the available scientific literature, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms that lead to its formation. These theoretical investigations provide significant insights into the energetics and pathways of the nucleophilic aromatic substitution (SNAr) reactions involved in its synthesis.

Research has focused on the aminolysis of precursor compounds like 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene, where cyclohexylamine (B46788) acts as the nucleophile to form this compound. researchgate.net Computational studies have been conducted to support experimental kinetic data, achieving good agreement between theoretical and experimental results. researchgate.net These studies have explored the reaction in various solvents, including methanol (B129727), acetonitrile (B52724), and toluene (B28343), revealing that the reaction mechanism can be significantly influenced by the solvent environment. researchgate.netscispace.comscirp.org

In solvents like methanol and acetonitrile, the reaction is proposed to proceed via an uncatalyzed mechanism where the rate-limiting step is the departure of the leaving group. researchgate.netscispace.comscirp.org Conversely, in a non-polar solvent like toluene, the formation of the zwitterionic intermediate becomes the rate-determining step. researchgate.netscispace.com The stability of this zwitterionic intermediate, formed by the attack of the amine on the aromatic ring, is a critical factor governing the reaction rate. researchgate.netscispace.comscirp.org

DFT calculations have been employed to analyze the transition states and intermediates of these reactions. researchgate.net Key thermodynamic parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), have been calculated to understand the energy profile of the reaction. For instance, low activation enthalpies and highly negative activation entropies have been attributed to the formation of an intramolecular hydrogen bond involving the ammonio hydrogen in the transition state. researchgate.net

The following table summarizes key findings from computational studies on the synthesis of this compound and related reactions.

| Study Focus | Computational Method | Key Findings | Reference |

| Reaction Kinetics | Density Functional Theory (DFT) | The rate-determining step is solvent-dependent. In methanol and acetonitrile, it is the leaving group departure; in toluene, it is the formation of the zwitterionic intermediate. | researchgate.netscispace.comscirp.org |

| Reaction Mechanism | Density Functional Theory (DFT) | The reaction proceeds through an SNAr mechanism involving a zwitterionic intermediate. The stability of this intermediate is crucial for the reaction rate. | researchgate.netscispace.comscirp.org |

| Thermodynamic Parameters | Density Functional Theory (DFT) | Low activation enthalpies and highly negative activation entropies suggest a structured transition state, likely involving intramolecular hydrogen bonding. | researchgate.net |

It is important to note that the computational studies found have primarily focused on the reaction kinetics and mechanisms for the synthesis of this compound, rather than performing molecular dynamics simulations on the isolated molecule itself.

Chemical Reactivity and Mechanistic Investigations

Kinetics of Formation and Decomposition Reactions

The formation of N-cyclohexyl-2,4-dinitroaniline is typically achieved through the reaction of a 2,4-dinitrobenzene derivative with cyclohexylamine (B46788). Kinetic studies of these reactions provide crucial data on reaction rates, solvent effects, and the energies involved in the process.

Rate Constant Determinations and Solvent Effects

The kinetics of the reaction between 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene and cyclohexylamine to form this compound have been studied in various solvents, revealing a significant dependence of the reaction rate on the nature of the solvent. The reaction proceeds via a nucleophilic aromatic substitution mechanism. nih.govresearchgate.netevitachem.com

The rate of formation is influenced by the solvent's ability to stabilize the charged intermediates formed during the reaction. For instance, the reaction rates are different in solvents like methanol (B129727) (MeOH), acetonitrile (B52724) (AN), and toluene (B28343) (Tol). nih.govresearchgate.netevitachem.com In methanol and acetonitrile, the reaction is uncatalyzed, and the rate-limiting step is the departure of the leaving group. nih.govresearchgate.netevitachem.com Conversely, in the less polar solvent toluene, the reaction proceeds through a specific base-catalyzed mechanism where the proton transfer process is the rate-determining step. researchgate.netevitachem.com

The second-order rate constants for the formation of this compound from 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene and cyclohexylamine (CHA) in different solvents and at various temperatures are presented below.

Interactive Data Table: Second-Order Rate Constants (kA x 103 L mol-1 s-1) for the Formation of this compound

| Solvent | Temperature (°C) | Rate Constant (kA x 103 L mol-1 s-1) |

| Methanol | 25 | 35.0 |

| Methanol | 30 | 40.0 |

| Methanol | 35 | 50.0 |

| Methanol | 40 | 60.0 |

| Methanol | 45 | 79.0 |

| Acetonitrile | 25 | 193.8 |

| Acetonitrile | 30 | 243.2 |

| Acetonitrile | 35 | 308.4 |

| Acetonitrile | 40 | 350.2 |

| Acetonitrile | 45 | 407.1 |

| Toluene | 25 | 234.0 |

| Toluene | 30 | 282.0 |

| Toluene | 35 | 388.0 |

| Toluene | 40 | 455.0 |

| Toluene | 45 | 547.0 |

Data sourced from Khattab et al. nih.gov

Activation Parameters (Enthalpy, Entropy of Activation) and Transition State Analysis

The activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide deeper insight into the transition state of the reaction leading to the formation of this compound. These parameters have been determined from the temperature dependence of the rate constants.

For the reaction of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene with cyclohexylamine, the activation enthalpies are relatively low, and the activation entropies are highly negative. nih.govresearchgate.netevitachem.com This is indicative of a highly ordered transition state, which is consistent with the formation of a zwitterionic intermediate. nih.govresearchgate.netevitachem.com The negative entropy of activation suggests a loss of freedom of motion as the reactants proceed to the more structured transition state.

Intramolecular hydrogen bonding between the ammonio hydrogen and the ortho-nitro group in the transition state is proposed to facilitate the nucleophilic attack and stabilize the transition state, thereby lowering the activation enthalpy. researchgate.net The structure and rigidity of this transition state contribute to the large negative entropy of activation. researchgate.net

Interactive Data Table: Activation Parameters for the Formation of this compound

| Solvent | ΔH‡ (kcal mol-1) | ΔS‡ (cal mol-1 K-1) |

| Methanol | 7.42 | -41.73 |

| Acetonitrile | 6.38 | -40.41 |

| Toluene | 7.88 | -35.07 |

Data sourced from Khattab et al. nih.gov

As with the rate constants, specific activation parameters for the decomposition of this compound are not detailed in the available literature.

Influence of Substituents on Reactivity and Thermal Stability

The reactivity and thermal stability of dinitroaniline derivatives are significantly influenced by the nature and position of substituents on the aromatic ring and the amino group.

Electron-withdrawing groups, such as the nitro groups present in this compound, generally enhance the susceptibility of the aromatic ring to nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex intermediate. longdom.org Conversely, electron-donating groups would be expected to decrease the rate of nucleophilic substitution.

The thermal stability of benzene (B151609) derivatives is also affected by substituents. Electron-withdrawing groups can stabilize the aromatic ring by delocalizing charge, which can increase the energy barrier for degradation. longdom.org The introduction of bulky substituents can provide steric hindrance, shielding the molecule from heat-induced degradation pathways. longdom.orgnih.gov For instance, the introduction of large steric hindrance groups at the N-aryl para-position of α-diimine nickel catalysts has been shown to improve their thermal stability by hindering bond rotation. nih.gov

While these general principles apply, specific studies quantifying the effect of substituents on the reactivity and thermal stability of this compound itself are scarce. The stability of dinitroaniline herbicides, a related class of compounds, is known to be a concern, with factors like photodegradation leading to their decomposition. nih.gov

Acid-Base Equilibria and Proton Transfer Processes in Reaction Mechanisms

Acid-base equilibria and proton transfer steps play a crucial role in the mechanisms of reactions involving this compound, particularly in its formation. The basicity of the reacting amine and the nature of the solvent dictate the reaction pathway.

The formation of this compound from 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene in nonpolar solvents like toluene is proposed to proceed via a specific base-catalyzed (SB) mechanism. nih.govresearchgate.net In this mechanism, a second molecule of the amine acts as a base to deprotonate the zwitterionic intermediate in a rate-limiting step. nih.gov This is in contrast to reactions in more polar solvents like methanol and acetonitrile, where the reaction is uncatalyzed and the departure of the leaving group is the rate-determining step. nih.govresearchgate.net

The pKa of the conjugate acid of the parent compound, 2,4-dinitroaniline (B165453), is -4.53, indicating that it is a very weak base due to the strong electron-withdrawing effect of the two nitro groups. wikipedia.org While the specific pKa of this compound is not reported, the presence of the electron-donating cyclohexyl group would be expected to slightly increase its basicity compared to 2,4-dinitroaniline. Computational studies on p-nitroaniline have explored the proton affinity at different sites, with the nitro group being the most favored site of protonation in the gas phase. redalyc.org This highlights the complexity of acid-base behavior in substituted anilines.

Research on N Cyclohexyl 2,4 Dinitroaniline Derivatives and Analogues

Synthesis and Characterization of Substituted N-Cyclohexyl Dinitroanilines

The synthesis of N-substituted dinitroanilines typically proceeds through a nucleophilic aromatic substitution reaction. The common precursor for this family of compounds is 1-chloro-2,4-dinitrobenzene (B32670). The chlorine atom on this molecule is activated by the two electron-withdrawing nitro groups, making it susceptible to substitution by nucleophiles such as amines.

For the synthesis of N-cyclohexyl-N-alkyl-2,4-dinitroaniline derivatives, the corresponding secondary amine is used as the nucleophile.

N-cyclohexyl-N-methyl-2,4-dinitroaniline can be synthesized by reacting N-methylcyclohexylamine with 1-chloro-2,4-dinitrobenzene.

N-cyclohexyl-N-isopropyl-2,4-dinitroaniline would be prepared by reacting N-cyclohexylisopropylamine with 1-chloro-2,4-dinitrobenzene. sigmaaldrich.com

A documented reaction involving the parent compound, N-cyclohexyl-2,4-dinitroaniline, is its selective reduction to form N-cyclohexyl-2-amino-4-nitroaniline. This transformation is achieved by heating a mixture of this compound with ammonium (B1175870) chloride and sodium sulfide (B99878) hydrate (B1144303) in methanol (B129727). prepchem.com The reaction yields the product, where only the nitro group at the 2-position (ortho to the amino group) is reduced. prepchem.com The resulting product, N-cyclohexyl-2-amino-4-nitroaniline, was characterized using 1H-NMR spectroscopy, showing characteristic signals for the aromatic protons, the amine protons, and the cyclohexyl group. prepchem.com

Characterization of these compounds involves standard analytical techniques. The computed properties, which provide an initial characterization, are summarized in the table below.

Comparative Studies of Structural and Electronic Properties among Analogues

The electronic properties are heavily dominated by the two nitro groups, which are strongly electron-withdrawing. quora.com This has a significant effect on the electron density of the aromatic ring and the basicity of the aniline (B41778) nitrogen. The basicity of the nitrogen atom is substantially reduced compared to aniline due to these effects. quora.com When comparing isomers, the relative positions of the nitro groups to the amine are critical. In 2,4-dinitroanilines, the ortho and para positions are directly involved in resonance with the amino group, which strongly delocalizes the nitrogen lone pair, decreasing basicity. quora.com

The table below compares key computed physicochemical properties of several dinitroaniline herbicides, which serve as analogues. These properties influence their environmental fate and biological interactions.

The Log Kow (octanol-water partition coefficient) values are high for these compounds, indicating a strong preference for lipid environments over aqueous ones. This lipophilicity is a key factor in their biological activity, as it allows them to cross cell membranes. Adding alkyl groups like cyclohexyl, methyl, or isopropyl to the aniline nitrogen generally increases the lipophilicity (as seen in the higher XLogP3 for the methylated analogue in Table 1), which can enhance their interaction with nonpolar biological targets.

Structure-Reactivity Relationships within the N-Cyclohexyl Dinitroaniline Family

The relationship between the structure of N-cyclohexyl dinitroaniline derivatives and their reactivity is evident in both their chemical reactions and their biological interactions.

A key aspect of their chemical reactivity is the differential reactivity of the two nitro groups. In dinitro- and trinitro-phenols and anilines, a nitro group positioned ortho to the hydroxy or amino group is often preferentially reduced. stackexchange.com This is clearly demonstrated in the synthesis of N-cyclohexyl-2-amino-4-nitroaniline, where the ortho-nitro group is selectively reduced while the para-nitro group remains intact. prepchem.com This selectivity is attributed to the electronic and potential steric influence of the adjacent N-cyclohexylamino group, which can stabilize the transition state leading to the reduction of the ortho group.

The most significant structure-reactivity relationship for the dinitroaniline class is their herbicidal activity, which stems from their ability to disrupt microtubule formation in plant cells. nih.govfrontiersin.org This biological activity is highly dependent on the specific molecular structure.

The Dinitroaniline Core : The 2,6-dinitroaniline (B188716) or 2,4-dinitroaniline (B165453) scaffold is essential for activity. These groups are crucial for binding to the target protein, tubulin. researchgate.netnih.gov

N-Substituents : The nature of the substituents on the aniline nitrogen modulates the binding affinity and selectivity. The size and lipophilicity of groups like cyclohexyl, isopropyl, and methyl are critical for fitting into the binding pocket on the tubulin protein. researchgate.net

Binding Mechanism : Dinitroanilines bind to unpolymerized tubulin heterodimers. nih.govfrontiersin.org The formation of this herbicide-tubulin complex prevents the further addition of tubulin units to the growing microtubule, thereby halting its elongation and disrupting essential cellular processes like cell division and elongation. nih.govfrontiersin.org

Studies have shown that dinitroanilines bind selectively to plant and protozoan tubulin but have a much lower affinity for animal and fungal tubulin, which accounts for their selective toxicity. nih.govfrontiersin.orgresearchgate.net The binding site is believed to be located on the α-tubulin subunit, near the interface with the β-tubulin subunit. nih.gov The precise interactions are governed by the electronic and steric properties conferred by the entire molecule, including the dinitro-phenyl ring and the N-alkyl substituents. Therefore, the structure of each derivative in the N-cyclohexyl dinitroaniline family directly dictates its reactivity and its specific biological function.

Advanced Applications in Materials Science and Chemical Sensing

Optoelectronic and Non-Linear Optical Material Research

N-cyclohexyl-2,4-dinitroaniline belongs to a class of organic molecules known as donor-π-acceptor (D-π-A) systems, which are of significant interest for non-linear optical (NLO) applications. In this molecule, the cyclohexylamino group acts as an electron donor (D), the phenyl ring serves as the π-conjugated bridge (π), and the two nitro groups function as strong electron acceptors (A). This intramolecular charge-transfer (ICT) character is fundamental to its NLO properties.

The development of organic molecules with large NLO responses is guided by several key design principles aimed at maximizing the second-order hyperpolarizability (β) and the macroscopic electro-optic coefficient (r₃₃) of the material.

Intramolecular Charge Transfer (ICT): A strong NLO response originates from an efficient ICT from the donor to the acceptor group through the π-conjugated system. The strength of the donor and acceptor groups directly influences the magnitude of the hyperpolarizability.

π-Conjugated Bridge: The nature and length of the conjugated bridge are critical. Longer conjugation lengths can lead to larger NLO responses, although an optimal length often exists to balance NLO activity and transparency. For structures like this compound, the phenyl ring provides the essential pathway for electron delocalization. nih.gov

Acentric Molecular Arrangement: To achieve a non-zero macroscopic second-order NLO response, the chromophores must be arranged in a non-centrosymmetric manner in the bulk material. This is often achieved by embedding the chromophores in a polymer matrix and then using an external electric field to align the molecules in a process called poling.

Minimization of Intermolecular Interactions: Strong dipole-dipole interactions between chromophores can cause them to aggregate in a centrosymmetric fashion, which cancels out the NLO effect. rsc.orgrsc.org A key strategy to overcome this is the introduction of bulky isolating groups. The cyclohexyl group on this compound serves this purpose, providing steric hindrance that prevents the close packing and antiparallel alignment of the dinitrophenyl moieties, thus aiding in achieving a high poling efficiency. rsc.org

Thermal Stability: Chromophores must possess high thermal stability to withstand the elevated temperatures used during the poling process and to ensure the long-term operational stability of the final device. nih.gov Decomposition temperatures above 200°C are generally considered suitable for device fabrication. nih.gov

Table 1: Key Design Principles for NLO Chromophores

| Design Principle | Description | Relevance to this compound |

|---|---|---|

| Strong Donor-Acceptor System | Utilizes electron-donating and electron-withdrawing groups to facilitate intramolecular charge transfer (ICT). | The cyclohexylamino group is the donor; the two nitro groups are strong acceptors. |

| π-Conjugated System | A bridge of alternating single and double bonds that allows for electron delocalization between the donor and acceptor. | The phenyl ring serves as the π-bridge. |

| Steric Hindrance | Incorporation of bulky groups to prevent chromophore aggregation and antiparallel alignment. | The cyclohexyl group provides steric bulk, hindering dipole-dipole interactions. rsc.orgrsc.org |

| Acentric Ordering | The macroscopic alignment of chromophores in a non-centrosymmetric fashion, typically via electric-field poling. | The molecular structure is suitable for alignment in a host matrix to achieve a bulk NLO effect. |

| Thermal Stability | The ability of the molecule to resist decomposition at high temperatures required for material processing. | Essential for withstanding poling procedures and ensuring device longevity. nih.gov |

A promising approach in materials science is the creation of organic-inorganic hybrid materials that combine the superior NLO properties of organic chromophores with the excellent mechanical, thermal, and optical properties of an inorganic host, such as silica (B1680970) glass. The sol-gel process is a versatile method for fabricating these hybrids at relatively low temperatures, which is crucial for preventing the degradation of the embedded organic molecules.

The process involves the hydrolysis and condensation of metal alkoxide precursors, such as tetraethyl orthosilicate (B98303) (TEOS), to form a porous inorganic oxide network (a "gel"). researchgate.net NLO chromophores like this compound can be dissolved in the initial precursor solution. As the polymerization reaction proceeds, the chromophores become physically trapped, or "doped," within the growing inorganic matrix.

Subsequent controlled drying and heat treatment (densification) of the gel transforms it into a dense, transparent glass. This method has been successfully used to embed semiconductor nanocrystals like Indium Phosphide (InP) and Germanium (Ge) in silica glasses, demonstrating its capability to create high-quality optical composites. researchgate.netnih.gov By trapping NLO molecules within the rigid and transparent silica network, this technique provides a stable environment that maintains the chromophore's non-centrosymmetric alignment after poling, leading to a robust NLO material with good optical clarity and durability. researchgate.net

Chemical Sensing and Advanced Analytical Methodologies

The core structure of this compound, specifically the 2,4-dinitrophenyl group, is a powerful chromophore that absorbs light strongly in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. researchgate.netresearchgate.net This property is the foundation for its application in chemical derivatization, a key strategy in analytical chemistry to enhance the detection of otherwise "invisible" molecules.

Derivatization is the process of chemically modifying an analyte to produce a new compound (a derivative) with properties that are more suitable for a given analytical method. researchgate.netmdpi.com A primary goal of derivatization in chromatography is to attach a "tag" to the target molecule that can be easily detected.

The 2,4-dinitrophenyl moiety is an excellent tag for UV-Vis detection. Reagents containing a 2,4-dinitro-substituted phenyl ring with a reactive leaving group are used to label analytes that lack a native chromophore. A classic example is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, which is structurally related to this compound. FDNB reacts readily with the primary and secondary amine groups found in amino acids, peptides, and certain pharmaceuticals. researchgate.net The reaction displaces the fluorine atom and forms a stable covalent bond, attaching the 2,4-dinitrophenyl group to the analyte.

The resulting derivative is a brightly colored, yellow compound that absorbs strongly around 360 nm, a wavelength where most underivatized biological molecules are transparent. This allows for the highly sensitive detection and quantification of the original amine-containing analyte. Another related reagent, 2,4-dinitrophenylhydrazine (B122626) (DNPH), is widely used to derivatize aldehydes and ketones, forming colored hydrazones that can be easily measured. byjus.com

Once an analyte has been derivatized, a combination of chromatographic separation and spectroscopic detection is employed for its analysis. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. researchgate.net

The analytical workflow typically involves the following steps:

Derivatization: The sample containing the analyte of interest (e.g., amino acids from a biological sample) is mixed with a derivatizing reagent (like FDNB) under specific pH and temperature conditions to ensure a complete reaction.

Chromatographic Separation: The reaction mixture, now containing the derivatized analyte, is injected into an HPLC system. A reversed-phase column is typically used, which separates the components of the mixture based on their polarity. The derivatized analyte, being more nonpolar due to the attached dinitrophenyl group, is retained on the column and then eluted with a solvent gradient.

Spectroscopic Detection: As the separated components exit the column, they pass through a UV-Vis detector. The detector is set to monitor the specific wavelength at which the 2,4-dinitrophenyl tag has maximum absorbance (λₘₐₓ). researchgate.net

Quantification: The detector response, seen as a peak in the chromatogram, is proportional to the concentration of the derivative. By comparing the peak area to that of known standards, the concentration of the original analyte in the sample can be determined with high accuracy and sensitivity, enabling trace analysis.

Table 2: Analytical Workflow for Trace Analysis via Derivatization

| Step | Technique/Process | Purpose |

|---|---|---|

| 1. Derivatization | Chemical Reaction | Attach a UV-absorbing tag (e.g., 2,4-dinitrophenyl group) to the analyte. researchgate.net |

| 2. Separation | High-Performance Liquid Chromatography (HPLC) | Separate the derivatized analyte from other components in the sample mixture. |

| 3. Detection | UV-Visible Spectroscopy | Detect the tagged analyte as it elutes from the HPLC column by measuring its absorbance. |

| 4. Quantification | Data Analysis | Determine the concentration of the original analyte by comparing its peak area to a calibration curve. |

Environmental Fate and Degradation Studies Academic Perspective

Photodegradation Pathways and Mechanisms

Photodegradation is a potential dissipation pathway for dinitroaniline compounds, especially when they are present on soil surfaces or in the vapor phase. cambridge.orgfrontiersin.org The effectiveness of this process is often limited by the incorporation of these herbicides into the soil, which shields them from direct sunlight. frontiersin.orgnih.gov

Chemical and Biological Degradation in Environmental Systems

The primary route of degradation for dinitroaniline herbicides in the soil is through microbial and chemical processes. cambridge.orgfrontiersin.org The rate and nature of this degradation are significantly influenced by environmental conditions, with faster breakdown observed in warm, moist, and anaerobic environments. cambridge.orgdntb.gov.ua

Chemical Degradation:

Abiotic reduction is a significant transformation pathway for dinitroaniline herbicides in anaerobic soil and sediment environments. nih.gov This process can be mediated by naturally occurring reductants such as ferrous iron (Fe(II)) associated with minerals like goethite, as well as by hydroquinones in the presence of hydrogen sulfide (B99878). nih.gov The reduction of the nitro groups is a key step in this process. nih.gov For dinitroaniline herbicides, this can lead to the formation of aniline (B41778) derivatives and, in some cases, cyclization products like benzimidazoles. nih.gov A laboratory synthesis, which can mimic reductive environmental transformations, has shown that N-cyclohexyl-2,4-dinitroaniline can be reduced to form N-cyclohexyl-2-amino-4-nitroaniline. google.compatentcut.com

Biological Degradation:

Microbial metabolism is considered the main driver of dinitroaniline herbicide dissipation in the environment. nih.govnih.gov A diverse range of soil microorganisms, particularly fungi, have been implicated in the degradation of these compounds. cambridge.orgdntb.gov.ua The degradation proceeds more rapidly under anaerobic conditions compared to aerobic conditions. cambridge.orgdntb.gov.ua

The initial steps in the biotransformation of dinitroaniline herbicides often involve two primary types of reactions:

Nitro-group reduction: Similar to abiotic processes, microorganisms can enzymatically reduce one or both of the nitro groups on the aromatic ring. For instance, the dinitroaniline herbicide butralin (B1668113) is initially transformed by a nitroreductase enzyme in Sphingopyxis sp., leading to the formation of an amino-substituted intermediate. nih.gov This is consistent with the general understanding of the microbial metabolism of many nitroaromatic compounds.

N-dealkylation: The bond between the nitrogen of the aniline and the cyclohexyl group can be cleaved. This N-dealkylation has been observed for other N-substituted dinitroaniline herbicides. acs.org For butralin, N-dealkylation follows the initial nitro reduction. nih.gov

Subsequent degradation steps would likely involve the further breakdown of the aromatic ring, although the complete mineralization of dinitroaniline herbicides can be a slow process. nih.gov The persistence of these compounds in soil is variable, with reported half-lives for different dinitroanilines ranging from a couple of weeks to several months, depending on the specific compound and environmental conditions. cambridge.orgdntb.gov.ua

Table 1: General Half-life Ranges for Dinitroaniline Herbicides in Soil

| Condition | Half-life Range (days) |

| Aerobic | 19 - 132 |

| Anaerobic | 7 - 27 |

This data represents a range for various dinitroaniline herbicides and is not specific to this compound. cambridge.orgdntb.gov.ua

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Product |

| Nitro-group Reduction | N-cyclohexyl-2-amino-4-nitroaniline |

| Nitro-group Reduction | N-cyclohexyl-4-amino-2-nitroaniline |

| Nitro-group Reduction | N-cyclohexyl-2,4-diaminoaniline |

| N-dealkylation | 2,4-dinitroaniline (B165453) |

These are hypothesized products based on the degradation pathways of similar dinitroaniline herbicides.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-cyclohexyl-2,4-dinitroaniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. A common method involves reacting 1-chloro-2,4-dinitrobenzene with cyclohexylamine in solvents like methanol or acetonitrile, using triethylamine as a base to neutralize HCl byproducts . Key parameters include:

- Solvent polarity : Polar solvents (e.g., acetonitrile) enhance reaction rates due to better stabilization of zwitterionic intermediates.

- Temperature : Reactions typically proceed at 50–80°C to balance kinetics and side-product formation.

- Catalysis : Phase-transfer catalysts (e.g., dodecyl sulfonic acid sodium salt) improve efficiency in biphasic systems, as seen in analogous bromination reactions .

Yields exceeding 90% are achievable under optimized conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent effects (e.g., cyclohexyl group resonance at δ 1.2–2.1 ppm) and nitro group deshielding (C2/C4 aromatic carbons near δ 140–150 ppm) .

- IR Spectroscopy : Nitro group stretching vibrations (asymmetric ~1530 cm, symmetric ~1350 cm) confirm substitution patterns .

- HPLC/GC-MS : Used to verify purity (>98%) and detect byproducts like unreacted 1-chloro-2,4-dinitrobenzene .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl group influence reaction kinetics and regioselectivity in this compound synthesis?

- Methodological Answer :

- Steric Hindrance : The cyclohexyl group’s bulk reduces resonance between the amino group and aromatic ring, as shown by X-ray crystallography and C NMR shielding comparisons with smaller (e.g., diethyl) or larger (e.g., diisopropyl) substituents .

- Electronic Effects : Electron-withdrawing nitro groups activate the benzene ring for substitution but slow subsequent steps due to reduced nucleophilicity. Kinetic studies in varying solvents (MeOH vs. toluene) reveal solvent polarity’s role in stabilizing transition states .

- Regioselectivity : Steric hindrance from the ortho-nitro group directs substitution to the para position relative to existing substituents .

Q. What experimental strategies resolve contradictions in polymorphism and mechanical property data for this compound analogs?

- Methodological Answer :

- Polymorph Screening : Use solvent recrystallization (e.g., ethanol vs. DMSO) to isolate polymorphs, followed by X-ray diffraction and thermal analysis (DSC/TGA) to characterize stability .

- Mechanical Properties : Nanoindentation tests correlate crystal packing (e.g., slip planes in Form I vs. brittle Form III) with tabletability. For example, shear deformation in Form I improves compressibility in pharmaceutical formulations .

Q. How can researchers address challenges in detecting trace byproducts or degradation products of this compound?

- Methodological Answer :

- Derivatization : Hydrazine-based derivatization (e.g., MDNPH) converts carbonyl byproducts into UV-active hydrazones for HPLC-UV detection .

- LC-MS/MS : High-resolution mass spectrometry identifies low-abundance impurities (e.g., hydrolyzed intermediates) using fragmentation patterns .

- Isotopic Labeling : N-labeled analogs track nitro group stability under thermal stress .

Data Interpretation and Troubleshooting

Q. Why might conflicting reactivity trends arise when comparing this compound with its halogenated analogs (e.g., 6-bromo-2,4-dinitroaniline)?

- Methodological Answer :

- Electronic vs. Steric Dominance : Bromine’s electron-withdrawing effect increases electrophilicity but may introduce steric clashes, altering reaction pathways. For example, HBr-HO bromination of 2,4-dinitroaniline requires precise stoichiometry to avoid over-bromination .

- Solvent Interactions : Polar aprotic solvents (e.g., DMF) stabilize brominated intermediates differently than nonpolar solvents used for cyclohexylamine reactions .

Q. How should researchers design experiments to validate the proposed zwitterionic intermediate in this compound synthesis?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare / in deuterated solvents to identify proton transfer steps .

- Trapping Experiments : Add scavengers like 2,4-dinitrophenol to stabilize intermediates for spectroscopic isolation .

- Computational Modeling : DFT calculations predict charge distribution and geometry of zwitterionic states, validated against experimental NMR shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.